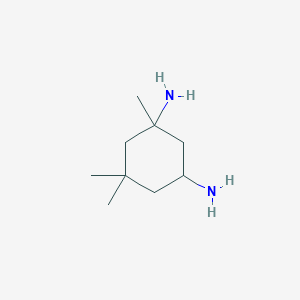
2,5-ジメチル-3-(3-メチルブチル)ピラジン
概要
説明
2,5-Dimethyl-3-(3-methylbutyl)pyrazine, or 2,5-DMP, is an organic compound that has been widely studied due to its potential applications in the laboratory and in scientific research. This compound is a member of the pyrazine family and is characterized by its two methyl groups and one 3-methylbutyl group attached to the pyrazine ring. The structure of 2,5-DMP is shown in Figure 1.
科学的研究の応用
フェロモン研究
2,5-ジメチル-3-(3-メチルブチル)ピラジンは、フェロモン、特にアリの警報フェロモンの研究に使用されてきました . 例えば、それは以前、ヒアリ Wasmannia auropunctata の大顎からの警報フェロモンとして同定されていました . 警報フェロモンは、ストレスを受けたアリによって放出され、通常、巣仲間に対して引き寄せ、運動速度の増加、停止、および/または忌避を引き起こします .
化学合成
この化合物は化学合成に使用されてきました。 [1,2-ビス(ジフェニルホスフィノ)プロパン]ジクロロニッケル触媒の存在下、アルキル亜鉛試薬を3-クロロ-2,5-ジメチルピラジンに添加しました .
臭気活性化合物の分析
2,5-ジメチル-3-(3-メチルブチル)ピラジンは、香気抽出希釈分析により、焼きエビ(Sergia lucens Hansen)の臭気活性化合物として評価されています .
侵略性アリの研究
侵略性アリの成功は、社会組織などの生物学的形質に依存しており、競争力を高め、生態学的優位をもたらします . 2,5-ジメチル-3-(3-メチルブチル)ピラジンの研究は、これらのアリにおける化学コミュニケーションメカニズムの理解に貢献しています .
分子量の決定
この化合物は、類似の化合物の分子量の決定に使用されてきました。 その分子量は 178.2740 です .
構造解析
2,5-ジメチル-3-(3-メチルブチル)ピラジンは、構造解析研究で使用されてきました。 その構造は、2次元 Mol ファイルまたは計算された 3 次元 SD ファイルとして入手可能です .
作用機序
Mode of Action
The mode of action of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is currently unknown due to the lack of research in this area .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of many compounds. Specific information on how environmental factors influence the action of 2,5-dimethyl-3-(3-methylbutyl)pyrazine is currently unavailable .
Safety and Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
特性
IUPAC Name |
2,5-dimethyl-3-(3-methylbutyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-8(2)5-6-11-10(4)12-7-9(3)13-11/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYKGYKYHEINT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)CCC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in food science?
A1: 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is a significant flavor compound identified in a crab-like flavoring base (CFB) produced using reaction flavor technology (RFT) [, ]. This technology utilizes concentrated snow crab cooker effluent (SCCE) and specific food additives to generate desirable flavors.
Q2: How does the production process influence the presence of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?
A2: Research indicates that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine is not naturally abundant in raw SCCE [, ]. Instead, its formation is linked to the application of RFT. The specific combination of food additives (proline, glycine, arginine, methionine, and fructose) used in the RFT process likely contributes to the generation of this compound.
Q3: What is the potential role of 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in the overall aroma profile of CFB?
A3: Pearson's correlation analysis suggests that 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, along with six other identified compounds, may play a significant role in the characteristic odor of CFB [, ]. This highlights its potential importance in replicating the desirable crab-like aroma.
Q4: Are there any analytical techniques used to identify and quantify 2,5-Dimethyl-3-(3-methylbutyl)pyrazine in CFB?
A4: Researchers utilized Solid Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to identify and analyze the volatile compounds, including 2,5-Dimethyl-3-(3-methylbutyl)pyrazine, present in CFB [, ]. This technique allows for the separation and detection of individual volatile compounds within a complex mixture.
- Kim, D.-S., et al. (2019). Volatile Flavor Compounds of a Crab-like Flavoring Base Made Using Reaction Flavor Technology. Journal of Food Science, 84(12), 3600–3607.
- Kim, D.-S., et al. 반응향을 적용한 게향미제 Base의 휘발성 향기성분 [Volatile Flavor Compounds of Crab-like Flavoring Base (CFB) Made Using Reaction Flavor Technology]. Korean Journal of Food Science and Technology, 51(6), 597–604.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10,11-Dihydro-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B90665.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)






![2-[(4-Chlorophenyl)sulfanylmethyl]isoindole-1,3-dione](/img/structure/B90684.png)
![3-[Ethyl[3-methyl-4-[[6-(methylsulphonyl)benzothiazol-2-yl]azo]phenyl]amino]propiononitrile](/img/structure/B90685.png)
